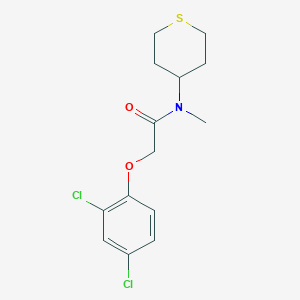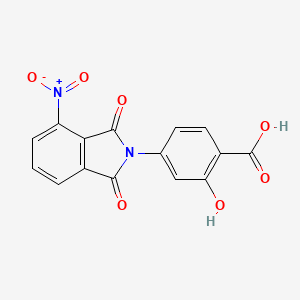![molecular formula C14H24N2O2 B5660226 (3,5-dimethoxybenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5660226.png)
(3,5-dimethoxybenzyl)[2-(dimethylamino)ethyl]methylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is part of a broader family of organic compounds that include various psychoactive substances and research chemicals. These compounds often feature methoxybenzyl and dimethylaminoethyl groups, which contribute to their unique chemical and physical properties.
Synthesis Analysis
The synthesis of related compounds often involves complex organic reactions. For instance, Uchiyama et al. (2015) identified new psychoactive substances (NPSs) with structural similarities, emphasizing the diversity of synthetic pathways utilized in creating compounds with methoxybenzyl and dimethylaminoethyl groups. Fang (2003) detailed a synthesis method for 3,4-dimethoxybenzylamine, showcasing the steps involved in producing compounds with methoxybenzyl components, which could be analogous to the synthesis of the compound (Uchiyama et al., 2015); (Fang, 2003).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of methoxy groups attached to a benzyl moiety and a dimethylaminoethyl group. These structural features are crucial for their interaction with biological targets and their resultant psychoactive effects. Research on similar compounds by Poklis et al. (2015) and Zuba & Sekuła (2013) provides insights into the structural characterization using various analytical techniques, suggesting methods that could be applied to study the molecular structure of the compound (Poklis et al., 2015); (Zuba & Sekuła, 2013).
Propiedades
IUPAC Name |
N'-[(3,5-dimethoxyphenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-15(2)6-7-16(3)11-12-8-13(17-4)10-14(9-12)18-5/h8-10H,6-7,11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBHPPWAJDDQJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CC1=CC(=CC(=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S*,5R*)-3-(2,3-dihydro-1,4-benzoxazepin-4(5H)-ylacetyl)-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5660149.png)
![N-{3-[(4S)-4-hydroxy-4-(methoxymethyl)-3,3-dimethyl-1-piperidinyl]-3-oxopropyl}-N-methylmethanesulfonamide](/img/structure/B5660151.png)
![4-[(5-chloro-2-hydroxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B5660161.png)
![2-[(3-amino-2-oxo-2H-chromen-4-yl)amino]benzoic acid](/img/structure/B5660168.png)
![5-phenyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5660172.png)

![2-allyl-9-[(2-methyltetrahydro-2H-pyran-2-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5660183.png)

![2-(2-oxo-2-{2-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}ethyl)-2-azaspiro[4.5]decan-3-one](/img/structure/B5660211.png)
![1-allyl-2-[(4-chlorophenoxy)methyl]-1H-benzimidazole](/img/structure/B5660215.png)
![4-{[(5-chloro-2-hydroxyphenyl)amino]methylene}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5660222.png)

![3-{[2-(1-pyrrolidinyl)ethyl]sulfonyl}propanamide](/img/structure/B5660237.png)
![7-chloro-N-[2-(4-fluorophenyl)ethyl]-4-methyl-2-quinolinamine](/img/structure/B5660241.png)